molecular formula C15H18N2O2S B2401610 1-(3-Hydroxy-3-phenylpropyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1396848-07-9

1-(3-Hydroxy-3-phenylpropyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2401610
CAS No.: 1396848-07-9
M. Wt: 290.38
InChI Key: PZGXIHDZZSKLOE-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-3-phenylpropyl)-3-(thiophen-2-ylmethyl)urea is a synthetic urea derivative of significant interest in medicinal chemistry and preclinical pharmaceutical research. Urea-based compounds are a prominent scaffold in drug discovery due to their ability to engage in hydrogen bonding, which facilitates high-affinity interactions with a variety of enzymes and receptors . This compound features a hybrid structure incorporating both phenyl and thiophene groups, a design that is often employed to optimize the pharmacokinetic and binding properties of small molecule inhibitors . Specific research into structurally related urea derivatives has highlighted their potential as inhibitors of serine proteases, most notably Factor Xa, a key enzyme in the blood coagulation cascade . Compounds targeting Factor Xa are investigated for the development of novel anticoagulant therapies for conditions such as deep vein thrombosis, pulmonary embolism, and other thromboembolic diseases . Consequently, this urea derivative serves as a valuable chemical tool for researchers studying coagulation pathways and for the design of new therapeutic agents in the field of hematology. Furthermore, the presence of nitrogen-containing heterocycles, such as the thiophene moiety in this molecule, is a common feature in over 60% of all unique, small-molecule drugs, underscoring the broad utility of such compounds in bio-active molecule design .

Properties

IUPAC Name

1-(3-hydroxy-3-phenylpropyl)-3-(thiophen-2-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c18-14(12-5-2-1-3-6-12)8-9-16-15(19)17-11-13-7-4-10-20-13/h1-7,10,14,18H,8-9,11H2,(H2,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGXIHDZZSKLOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)NCC2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Hydroxy-3-phenylpropyl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:

    Formation of the Hydroxyphenylpropyl Intermediate: This can be achieved through the reaction of phenylacetaldehyde with a suitable hydroxylating agent.

    Formation of the Thiophenylmethyl Intermediate: This involves the reaction of thiophene with a suitable alkylating agent.

    Coupling to Form the Urea: The final step involves the reaction of the two intermediates with a urea derivative under suitable conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxy-3-phenylpropyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The urea group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The thiophenyl group can undergo electrophilic substitution reactions typical of aromatic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in an anhydrous ether solvent.

    Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted thiophenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving urea derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxy-3-phenylpropyl)-3-(thiophen-2-ylmethyl)urea would depend on its specific biological target. Generally, such compounds can interact with enzymes or receptors, modulating their activity. The hydroxyphenylpropyl group may mimic natural substrates, while the thiophenylmethyl group could enhance binding affinity or specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects in Urea Derivatives

Comparative analysis with structurally related ureas reveals key differences:

Compound Name Substituent R1 Substituent R2 Key Properties
1-(3-Hydroxy-3-phenylpropyl)-3-(thiophen-2-ylmethyl)urea 3-Hydroxy-3-phenylpropyl Thiophen-2-ylmethyl Polar due to –OH; moderate solubility in polar solvents
1-(3-Isopropylphenyl)-3,3-dimethylurea 3-Isopropylphenyl Dimethyl Lipophilic; low water solubility
5-Chloro-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole Thiophen-2-yl (benzimidazole core) Thiophen-2-ylmethyl Rigid heterocyclic core; strong π-π stacking

Key Observations :

  • The hydroxy group in the target compound increases polarity compared to the lipophilic isopropyl group in 1-(3-isopropylphenyl)-3,3-dimethylurea, suggesting divergent pharmacokinetic profiles .
Hydrogen-Bonding and Crystallographic Behavior

The hydroxy group in the phenylpropyl chain enables hydrogen-bonding networks, a feature absent in non-hydroxylated analogs like 1-(3-isopropylphenyl)-3,3-dimethylurea. Such interactions may influence crystal packing efficiency, as observed in related structures resolved via SHELX . For instance, the benzimidazole-thiophene derivative () forms chains via C–H···N interactions, a pattern likely replicated in the target compound’s solid-state structure .

Biological Activity

1-(3-Hydroxy-3-phenylpropyl)-3-(thiophen-2-ylmethyl)urea, with CAS number 1396848-07-9, is a synthetic organic compound notable for its unique structure that combines a hydroxyphenylpropyl group and a thiophenylmethyl group attached to a urea backbone. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications.

The molecular formula of this compound is C15H18N2O2SC_{15}H_{18}N_{2}O_{2}S, with a molecular weight of 290.4 g/mol. Its structural characteristics suggest potential interactions with various biological targets, which may lead to significant pharmacological effects.

PropertyValue
CAS Number1396848-07-9
Molecular FormulaC₁₅H₁₈N₂O₂S
Molecular Weight290.4 g/mol

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an enzyme inhibitor. Similar urea derivatives have been shown to exhibit potent activity against complement pathways, particularly inhibiting C9 deposition, which is critical in inflammatory responses. For instance, structural modifications in related compounds have resulted in IC50 values as low as 13 nM for complement inhibition, suggesting that this compound may possess comparable or enhanced inhibitory effects due to its unique substituents .

The mechanism of action for compounds like this compound typically involves interaction with specific enzymes or receptors. The hydroxy and thiophene groups are believed to play crucial roles in these interactions, potentially modulating various biological pathways. For example, the presence of the thiophene moiety may enhance lipophilicity and facilitate membrane penetration, thereby increasing bioavailability and efficacy .

Case Study: Complement Inhibition

A study focusing on urea derivatives revealed that modifications to the phenyl group significantly enhanced complement inhibition activity. The introduction of hydrophobic groups was found to improve binding affinity to target proteins involved in the classical and alternative pathways of complement activation . This suggests that similar modifications on this compound could yield promising results in therapeutic applications targeting inflammatory diseases.

Comparative Analysis with Related Compounds

To further understand the biological activity of this compound, a comparative analysis with other urea derivatives was conducted:

Compound NameIC50 (nM)Biological Activity
Optimized Compound (7l)13Complement inhibitor
1-(3-Hydroxy-3-phenypropyl)-UreaTBDPotential enzyme inhibitor
1-(Thiophen-Methyl)-UreaTBDUnknown

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(3-Hydroxy-3-phenylpropyl)-3-(thiophen-2-ylmethyl)urea?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of key intermediates. For example:

Intermediate 1 : React 3-hydroxy-3-phenylpropanol with phosgene or equivalent to form the corresponding isocyanate.

Intermediate 2 : Synthesize thiophen-2-ylmethylamine via reductive amination of thiophene-2-carbaldehyde.

Final Step : Combine the isocyanate and amine intermediates under anhydrous conditions (e.g., in dichloromethane) to form the urea linkage. Reaction conditions (temperature, solvent, catalyst) must be optimized for yield and purity .

  • Characterization : Confirm structure via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and mass spectrometry. Purity is assessed via HPLC or TLC .

Q. How do researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • Spectroscopy : 1H NMR^1 \text{H NMR} identifies proton environments (e.g., urea NH signals at ~6–7 ppm; thiophene protons at ~7–8 ppm). IR confirms the urea carbonyl stretch (~1640–1680 cm1^{-1}) .
  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., dihedral angles between thiophene and phenyl groups, as seen in analogous compounds) .
  • Computational Modeling : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and reactivity .

Q. What preliminary biological assays are recommended for this compound?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against kinases, proteases, or urease using fluorescence-based assays (e.g., Z’-factor validation for high-throughput compatibility) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Solubility and Stability : Assess in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer :

  • Substituent Variation : Replace the thiophene with furan or pyridine (e.g., furan analogs show altered electronic properties; pyridine enhances solubility) .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical binding motifs (e.g., urea NH as H-bond donors) .
  • Data Analysis : Compare IC50_{50} values of analogs to identify trends (e.g., logP vs. cytotoxicity) .

Q. What strategies resolve contradictions in solubility and bioactivity data across studies?

  • Methodological Answer :

  • Orthogonal Validation : Repeat assays in multiple cell lines and with independent techniques (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Crystallography : Confirm polymorphic forms (e.g., anhydrous vs. solvated crystals) that affect solubility .
  • Meta-Analysis : Use cheminformatics tools (e.g., KNIME) to aggregate data and identify outliers .

Q. How can researchers elucidate the compound’s mechanism of action at the molecular level?

  • Methodological Answer :

  • Target Identification : Perform pull-down assays with biotinylated probes or CRISPR-Cas9 gene-edited cell lines .
  • Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding kinetics (kon_\text{on}/koff_\text{off}) to target proteins .
  • Transcriptomics : RNA-seq or proteomics identifies downstream pathways (e.g., apoptosis markers in treated vs. untreated cells) .

Q. What advanced analytical techniques are critical for studying its stability and degradation?

  • Methodological Answer :

  • Forced Degradation : Expose to heat (40–80°C), light (ICH Q1B), and oxidative conditions (H2 _2O2_2). Monitor via LC-MS to identify degradation products .
  • Accelerated Stability Testing : Use climate chambers (25°C/60% RH and 40°C/75% RH) over 1–3 months .
  • Solid-State NMR : Characterize amorphous vs. crystalline forms impacting shelf-life .

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